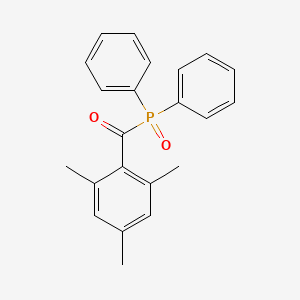

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

描述

属性

IUPAC Name |

diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHVQBAGLAREND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052502 |

Source

|

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid |

Source

|

| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

75980-60-8 |

Source

|

| Record name | (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75980-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzoyl diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075980608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLBENZOYL DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9EIM2D97X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

CAS Number: 75980-60-8

This technical guide provides a comprehensive overview of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a widely used Type I photoinitiator. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its properties, synthesis, mechanisms, and safety profile.

General and Chemical Identity

This compound, commonly known as TPO, is a highly efficient monoacylphosphine oxide photoinitiator.[1][2] Its molecular structure is specifically designed to absorb UV and near-visible light, leading to the generation of free radicals that initiate polymerization.[3][4] This property makes it invaluable in a variety of applications, from industrial coatings and printing inks to dental composites and 3D printing.[2][3][5]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 75980-60-8[6] |

| EC Number | 278-355-8[6][7] |

| Molecular Formula | C₂₂H₂₁O₂P[4][8][9] |

| Molecular Weight | 348.37 g/mol [4][8] |

| IUPAC Name | diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone[6] |

| Synonyms | TPO, (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide, Darocur TPO, Irgacure TPO[6][10] |

| InChI Key | VFHVQBAGLAREND-UHFFFAOYSA-N[6][9] |

| SMILES | CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C[6][8] |

Physicochemical Properties

TPO is typically a white to pale yellow crystalline powder at room temperature.[1][4][9] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White or cream/pale yellow powder or crystal | [1][4] |

| Melting Point | 88 - 94 °C | [1][11][12] |

| Boiling Point | 519.6 ± 60.0 °C (Predicted) | [2] |

| Density | approx. 1.03 g/cm³ (20 °C) to 1.218 g/cm³ (20 °C) | [7][11] |

| Water Solubility | ca. 0.011 g/L at 20 °C (OECD Test Guideline 105) | [11] |

| Solubility | Soluble in common organic solvents like methanol, toluene, and acetone | [4] |

| Partition Coefficient (log Pow) | 3.1 (23 °C, OECD Test Guideline 117) | [13] |

| UV Absorption Maximum (λmax) | ~350-420 nm |[3] |

Spectral Data

The spectral properties of TPO are crucial for its function as a photoinitiator.

Table 3: Spectral Information

| Spectrum Type | Key Data Points | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.96–7.99 (m, 4H), 7.48–7.54 (m, 6H), 6.79 (s, 2H), 2.25 (s, 3H), 2.02 (s, 6H) | [14] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 220.13 (d, JP–C = 72.2 Hz), 140.69, 136.34 (d, JP–C = 39.6 Hz), 134.99, 132.52 (d, JP–C = 2.5 Hz), 131.98 (d, JP–C = 8.7 Hz), 129.76 (d, JP–C = 92.8 Hz), 128.99, 128.84 (d, JP–C = 11.8 Hz), 21.31, 19.79 | [14] |

| ³¹P NMR (162 MHz, CDCl₃) | δ 13.80 | [14] |

| UV Absorption | Strong absorption in the 350-420 nm range | [3] |

| IR Spectrum | Data available in spectral databases |[15] |

Mechanism of Action: Photoinitiation

TPO functions as a Type I photoinitiator. Upon absorption of UV or visible light, it undergoes an α-cleavage (Norrish Type I reaction), breaking the bond between the carbonyl group and the phosphorus atom.[3][4] This process generates two highly reactive free radicals: a benzoyl radical and a diphenylphosphinoyl radical.[3][4] Both radicals are capable of initiating the polymerization of monomers like acrylates and methacrylates, making TPO highly efficient.[3] Its ability to absorb light at longer wavelengths allows for deeper penetration and effective curing in thick or pigmented systems.[3]

Caption: Photoinitiation mechanism of TPO via α-cleavage.

Experimental Protocols

Synthesis of TPO

Several synthetic routes to TPO have been reported. A common laboratory-scale procedure involves the reaction of 2,4,6-trimethylbenzaldehyde with diphenylphosphine oxide, followed by oxidation.[14][16]

Protocol: Two-Step Synthesis from 2,4,6-trimethylbenzaldehyde [14][16]

-

Step 1: Formation of α-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide (α-HDPO)

-

Charge a reaction flask with 2,4,6-trimethylbenzaldehyde (37.61 g) and diphenylphosphine oxide (56.17 g) in methylene chloride (450 mL).[16]

-

Stir the mixture at room temperature for approximately 6-16 hours.[14][16]

-

The intermediate product, α-HDPO, will precipitate. Collect the solid, wash with a suitable solvent like ethyl acetate, and purify by recrystallization.[14]

-

-

Step 2: Oxidation to TPO

-

Cool the reaction system from Step 1 in a low-temperature water bath to 8-10°C.[16]

-

Add an oxidizing agent. A mixture of ammonium metavanadate (NH₄VO₃, 0.2925 g) and 30% hydrogen peroxide (H₂O₂, 37 mL) can be used.[16] Alternatively, manganese dioxide (MnO₂) is an effective oxidant.[14]

-

Allow the reaction to proceed at low temperature for 30 minutes, then stir at room temperature for an additional 5 hours.[16]

-

Upon completion, quench any unreacted H₂O₂ with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[16]

-

Perform an extraction with an organic solvent. Collect the organic layer and wash it three times with saturated brine.[16]

-

Dry the organic layer over anhydrous sodium sulfate.[16]

-

The final product (TPO) is purified by recrystallization or silica gel column chromatography to yield a light yellow powdery solid.[14][16] A yield of 98% has been reported for this method.[16]

-

Caption: Workflow for the synthesis of TPO.

Toxicological Assay Protocols

The following protocols are summarized based on OECD guidelines cited in safety assessments.

Protocol: Acute Oral Toxicity (as per OECD TG 401) [11][17]

-

Test Animals: Sprague-Dawley rats (5 per sex).

-

Test Substance Preparation: Suspend TPO in a vehicle such as arachis oil or 0.5% aqueous carboxymethylcellulose.[17][18]

-

Administration: Administer a single high dose (e.g., 2000 or 5000 mg/kg body weight) via oral gavage.

-

Observation: Observe the animals for mortality and clinical signs of toxicity for 14 days.

-

Endpoint: Determine the LD₅₀. For TPO, the LD₅₀ is >5000 mg/kg, indicating low acute oral toxicity.[11][17]

Protocol: Acute Dermal Toxicity (as per OECD TG 402) [10][17]

-

Test Animals: Wistar rats (5 per sex).

-

Test Substance Preparation: Suspend TPO in a vehicle like olive oil.[10][18]

-

Administration: Apply a single dose of 2000 mg/kg body weight to the clipped skin under a semi-occlusive dressing for 24 hours.

-

Observation: Observe animals for 14 days for mortality, systemic toxicity, and skin irritation.

-

Endpoint: Determine the dermal LD₅₀. For TPO, the LD₅₀ is >2000 mg/kg.[17]

Applications

TPO's high photoinitiation efficiency and favorable absorption characteristics make it suitable for a wide range of applications.

Caption: Applications of TPO derived from its core properties.

-

Coatings and Inks: TPO is widely used in UV-curable coatings, particularly for white, pigmented, and thick film systems, due to its deep curing capabilities.[3][14] It is valued for applications requiring low yellowing and minimal residual odor.[14]

-

Dental Materials: It serves as a photoinitiator in resin mixtures for fabricating dental restorations like filling composites, crowns, and bridges.[5]

-

3D Printing: TPO is used in stereolithography (SLA) and other photopolymerization-based 3D printing technologies, especially with 405 nm light sources.[2][17]

-

Electronics: It can be used for the photo-crosslinking of PMMA composites, which have applications as gate insulators in organic thin-film transistors (OTFTs).[1][2]

Toxicological and Safety Profile

The safety of TPO has been assessed by various regulatory bodies. It is classified as hazardous, with specific concerns related to reproductive toxicity and skin sensitization.[7][17]

Table 4: Summary of Toxicological Data

| Endpoint | Result | Classification/Remarks | Source |

|---|---|---|---|

| Acute Oral Toxicity (Rat, LD₅₀) | > 5000 mg/kg bw | Low acute toxicity | [11][17] |

| Acute Dermal Toxicity (Rat, LD₅₀) | > 2000 mg/kg bw | Low acute toxicity | [17][18] |

| Skin Irritation | May be slightly irritating | Not classified as a skin irritant under some regulations | [17][19] |

| Eye Irritation | Causes serious eye damage | H318 | [7][19] |

| Skin Sensitization | May cause an allergic skin reaction | Skin Sens. 1B (H317) | [7][19][20] |

| Germ Cell Mutagenicity | Not classified as mutagenic based on available data | Negative in chromosome aberration tests | [7][11] |

| Carcinogenicity | No data available | Not classified | [11] |

| Reproductive Toxicity | Suspected of damaging fertility | Repr. 2 (H361f) |[7][11][17] |

Ecotoxicological Profile

TPO is classified as toxic to aquatic life with long-lasting effects.

Table 5: Ecotoxicity Data

| Endpoint | Result | Classification/Remarks | Source |

|---|---|---|---|

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 (H411) | [7][19][20] |

| Biodegradability | Not readily biodegradable (0-10% in 28 days, OECD 301F) | Persistent in the environment | [21] |

| Bioaccumulation | Bioaccumulation is not expected (BCF: 18-22) | log Pow: 3.1 | |

Conclusion

This compound (TPO) is a highly effective and versatile Type I photoinitiator with significant utility in polymer chemistry and materials science. Its strong absorption in the long-wave UV-A and visible light spectrum allows for efficient curing of thick and pigmented systems. While it possesses low acute toxicity, it is classified as a skin sensitizer and is suspected of damaging fertility, necessitating careful handling and adherence to safety protocols. Its persistence in the environment also requires responsible disposal and use. This guide provides the foundational technical data for researchers and professionals to effectively and safely utilize TPO in their work.

References

- 1. This compound | 75980-60-8 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. fide-online.org [fide-online.org]

- 6. 2,4,6-Trimethylbenzoyl diphenylphosphine oxide | C22H21O2P | CID 166480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. This compound | 75980-60-8 | FD40112 [biosynth.com]

- 9. CAS 75980-60-8: (2,4,6-Trimethylbenzoyl)diphenylphosphine … [cymitquimica.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound 97 75980-60-8 [sigmaaldrich.com]

- 13. usa.bego.com [usa.bego.com]

- 14. This compound: Synthesis and application_Chemicalbook [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. cir-safety.org [cir-safety.org]

- 19. dt-shop.com [dt-shop.com]

- 20. gc.dental [gc.dental]

- 21. hpc-standards.com [hpc-standards.com]

Mechanism of Action for TPO Photoinitiator in Radical Polymerization: A Technical Guide

Introduction

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a highly efficient Type I photoinitiator, pivotal in initiating radical polymerization upon exposure to UV light.[1][2] Belonging to the acylphosphine oxide class, TPO is renowned for its deep-curing capabilities, rapid cure speed, and efficacy in pigmented systems, making it indispensable in UV-curable coatings, inks, adhesives, and 3D printing resins.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of TPO, supported by quantitative data, experimental methodologies, and detailed visualizations for researchers, scientists, and professionals in drug development and material science.

Physicochemical and Spectroscopic Properties of TPO

The efficacy of TPO is rooted in its unique molecular structure, which dictates its photochemical behavior.[1] Its strong absorption in the long-wave UV-A region allows for efficient light penetration, a critical feature for curing thick or opaque materials.[1][2]

Table 1: General Properties of TPO Photoinitiator

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₂₁O₂P | [1] |

| Molecular Weight | ~348.37 g/mol | [1] |

| CAS Number | 75980-60-8 | [1][4] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 91.0 - 95.0 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., methanol, toluene, acetone) |[1] |

Table 2: UV Absorption Characteristics of TPO

| Parameter | Value | Reference |

|---|---|---|

| Absorption Range | 350 - 420 nm | [2][3][4] |

| Absorption Maxima (λmax) | 267, 298, 380 nm |[5] |

A key characteristic of TPO is its photobleaching property.[3] The initial yellow color of the initiator vanishes upon irradiation as it is consumed, which increases UV light transmission and facilitates a uniform cure throughout the depth of the material.[3][6]

Core Mechanism of Action

TPO functions as a Type I photoinitiator, meaning a single molecule undergoes cleavage to generate free radicals upon light absorption.[2][7] The process can be delineated into two primary stages: photocleavage and polymerization initiation.

Stage 1: Photoexcitation and α-Cleavage

Upon absorbing a photon of UV light (hν), the TPO molecule transitions to an excited state. This excess energy induces a Norrish Type I reaction, resulting in the homolytic α-cleavage of the relatively weak bond between the carbonyl carbon and the phosphorus atom.[1] This fragmentation event is extremely rapid and efficient, yielding two distinct and highly reactive free radical species: a diphenylphosphinoyl radical and a benzoyl radical .[1][2][4]

Caption: Photocleavage of the TPO Photoinitiator.

Stage 2: Initiation of Radical Polymerization

Both the diphenylphosphinoyl and benzoyl radicals are capable of initiating polymerization.[1][3] They achieve this by attacking the carbon-carbon double bonds of vinyl monomers, such as acrylates, present in the formulation. This initial reaction converts the monomer into a radical, which then becomes the starting point of a growing polymer chain.

Caption: Radical Initiation of Polymerization by a TPO-derived radical.

Following initiation, the polymerization proceeds via the standard steps of propagation, where the growing chain radical adds successive monomer units, and termination, where two growing chains combine to end the reaction. The overall workflow from photon absorption to the formation of a cured polymer network is a highly controlled process.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Photoinitiator TPO [yansuochem.com]

- 4. boldchem.com [boldchem.com]

- 5. americas.sartomer.arkema.com [americas.sartomer.arkema.com]

- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 7. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

One-pot synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.

An In-depth Technical Guide to the One-Pot Synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (TPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as TPO, is a highly efficient Type I photoinitiator. Upon exposure to ultraviolet (UV) light, TPO undergoes α-cleavage to generate two free radicals: a benzoyl radical and a diphenylphosphinoyl radical.[1] Both radicals are capable of initiating polymerization, making TPO particularly effective for the rapid curing of inks, coatings, and adhesives.[2] Its strong absorption in the UV-A region (approximately 300-400 nm) allows for deep penetration of UV light, rendering it suitable for pigmented systems and thick film applications.[1][3] The industrial synthesis of TPO has traditionally relied on multi-step processes, such as the Arbuzov reaction, which can be inefficient and generate significant chemical waste.[4] Consequently, the development of one-pot synthesis methods is of great interest to improve efficiency, reduce costs, and minimize environmental impact.[5] This guide provides a detailed overview of modern one-pot synthesis methodologies for TPO.

Comparative Analysis of One-Pot Synthesis Routes

Several one-pot methodologies for the synthesis of TPO have been developed, starting from different precursors. The following table summarizes and compares the key quantitative parameters of these methods.

| Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Triphenylphosphine oxide (Ph₃PO) | Sodium dispersion, Trimethylsilyl chloride (TMSCl), 2,4,6-Trimethylbenzoyl chloride | Tetrahydrofuran (THF) | Not specified | Not specified | High | [4][6] |

| Diphenyl phosphine chloride (Ph₂PCl) | Sodium, Ethanol, 2,4,6-Trimethylbenzoyl chloride | Not specified | 7-17 | -10 to 90 | High | [7] |

Experimental Protocols

One-Pot Synthesis from Triphenylphosphine Oxide

This method utilizes the inexpensive and readily available triphenylphosphine oxide as the starting material. A key aspect of this protocol is the use of trimethylsilyl chloride (TMSCl) to trap the intermediate sodium diphenylphosphonite, which leads to a high yield of TPO.[4][6]

Detailed Methodology:

-

Preparation of Sodium Diphenylphosphonite: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), add triphenylphosphine oxide and dry tetrahydrofuran (THF). Cool the mixture in an ice bath. Slowly add a sodium dispersion to the reaction mixture. The reaction is typically carried out for a few hours to ensure the complete formation of sodium diphenylphosphonite (Ph₂PONa).

-

Formation of the Silyl Ether Intermediate: To the resulting mixture containing Ph₂PONa, slowly add trimethylsilyl chloride (TMSCl). This reaction forms the intermediate (trimethylsilyl)oxy)diphenylphosphine (Ph₂POTMS).

-

Acylation to TPO: Subsequently, add 2,4,6-trimethylbenzoyl chloride to the reaction mixture. The reaction is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to obtain pure TPO.

One-Pot Synthesis from Diphenyl Phosphine Chloride

This patented method provides an alternative one-pot synthesis route starting from diphenyl phosphine chloride.[7]

Detailed Methodology:

-

Sodium Ethoxide Formation: In a reaction vessel, add a solvent and sodium metal. At a temperature of 50-70°C, add an equimolar amount of ethanol and stir for 2-7 hours to form sodium ethoxide.

-

Phosphinite Formation: Cool the reaction mixture to between -10°C and 20°C. Add diphenyl phosphine chloride (0.9-1.0 molar equivalent relative to sodium).

-

Acylation to TPO: Heat the mixture to 70-90°C and add 2,4,6-trimethylbenzoyl chloride (1.0-1.1 molar equivalents relative to diphenyl phosphine chloride). The reaction is maintained at this temperature for 5-10 hours.

-

Work-up and Purification: The patent does not specify the work-up and purification procedure, but standard techniques such as extraction and recrystallization would likely be employed.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the proposed reaction pathways for the one-pot synthesis of TPO.

References

- 1. Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN110615812A - Preparation method of diphenyl phosphine chloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. one-pot reaction sequence: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. One-pot synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Properties of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a highly efficient Norrish Type I photoinitiator crucial in various industrial applications, including coatings, inks, adhesives, and dental resins. Its efficacy is intrinsically linked to its spectroscopic properties, which govern the absorption of light and the subsequent generation of free radicals that initiate polymerization. This technical guide provides a comprehensive overview of the spectroscopic characteristics of TPO, including its Ultraviolet-Visible (UV-Vis) absorption, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectral data. Detailed experimental protocols for acquiring this data are also presented. Furthermore, the guide elucidates the photoinitiation mechanism of TPO through a signaling pathway diagram and outlines a general experimental workflow for spectroscopic analysis.

Introduction

This compound, commonly known as TPO, is a monoacylphosphine oxide photoinitiator with the chemical formula C₂₂H₂₁O₂P. It is recognized for its broad and effective absorption in the long-wave UV region, making it particularly suitable for curing pigmented and thick film systems. Upon exposure to UV radiation, TPO undergoes a process known as α-cleavage, generating two distinct free radicals: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical. Both of these radicals are capable of initiating the polymerization of unsaturated monomers. The efficiency of this process is dictated by the molecule's ability to absorb photons, a characteristic defined by its UV-Vis absorption spectrum. Understanding the complete spectroscopic profile of TPO is therefore essential for optimizing its use in various formulations and for the development of new photopolymer systems.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

TPO exhibits strong absorption in the near-UV and visible regions of the electromagnetic spectrum, which is fundamental to its function as a photoinitiator. The absorption maxima allow for efficient energy capture from common UV light sources used in photopolymerization.

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| 267 nm[1] | Not specified | Not specified |

| 298 nm[1] | Not specified | Not specified |

| 380 nm[1] | Not specified | Not specified |

| ~368 nm[2] | Not specified | Not specified |

| 350-400 nm (effective absorption peak)[3] | Not specified | Not specified |

Note: The molar extinction coefficient can vary depending on the solvent and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of TPO. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (400 MHz, CDCl₃) [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.96–7.99 | m | 4H | Aromatic protons (phenyl rings) |

| 7.48–7.54 | m | 6H | Aromatic protons (phenyl rings) |

| 6.79 | s | 2H | Aromatic protons (trimethylbenzoyl ring) |

| 2.25 | s | 3H | Methyl protons (para-CH₃) |

| 2.02 | s | 6H | Methyl protons (ortho-CH₃) |

¹³C NMR (100 MHz, CDCl₃) [4]

| Chemical Shift (ppm) | Coupling Constant (J P–C) | Assignment |

| 220.13 | 72.2 Hz | C=O |

| 140.69 | Aromatic C (trimethylbenzoyl ring) | |

| 136.34 | 39.6 Hz | Aromatic C (trimethylbenzoyl ring) |

| 134.99 | Aromatic C (trimethylbenzoyl ring) | |

| 132.52 | 2.5 Hz | Aromatic CH (phenyl rings) |

| 131.98 | 8.7 Hz | Aromatic CH (phenyl rings) |

| 129.76 | 92.8 Hz | Aromatic C (phenyl rings, P-C) |

| 128.99 | Aromatic CH (trimethylbenzoyl ring) | |

| 128.84 | 11.8 Hz | Aromatic CH (phenyl rings) |

| 21.31 | Methyl C (para-CH₃) | |

| 19.79 | Methyl C (ortho-CH₃) |

³¹P NMR (162 MHz, CDCl₃) [4]

| Chemical Shift (ppm) |

| 13.80 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1797-1805 | C=O stretch (in benzoyl radical after photolysis)[5] |

| ~1600-1400 | C=C stretching in aromatic rings |

| ~1200-1100 | P=O stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~3000-2850 | Aliphatic C-H stretch (methyl groups) |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR, or solution).

Fluorescence and Phosphorescence Spectroscopy

Upon absorption of light, molecules can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is a rapid emission of light from an excited singlet state, while phosphorescence is a slower emission from an excited triplet state.

While the photoinitiation mechanism of TPO is known to proceed through a triplet excited state leading to α-cleavage, detailed fluorescence and phosphorescence spectra, quantum yields, and lifetimes for TPO are not extensively reported in the available scientific literature. Studies on acylphosphine oxides suggest that intersystem crossing to the triplet state is a very rapid and efficient process, which would result in low fluorescence quantum yields. The triplet state is short-lived as it rapidly undergoes cleavage to form radicals.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of TPO.

Methodology:

-

Sample Preparation: Prepare a stock solution of TPO of known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or dichloromethane). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matching quartz cuvette with the TPO solution.

-

Data Acquisition: Scan a wavelength range (e.g., 200-500 nm) to obtain the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of TPO.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of TPO in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be filtered through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ¹³C NMR, a sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the TPO molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in TPO.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Measurement: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Measurement: Place a small amount of solid TPO powder onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Visualizations

Photoinitiation Mechanism of TPO

The following diagram illustrates the Norrish Type I α-cleavage mechanism of this compound upon UV irradiation.

Caption: Photoinitiation mechanism of TPO via α-cleavage.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines a typical workflow for the spectroscopic characterization of a chemical compound like TPO.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic properties of this compound are well-characterized, providing a solid foundation for its application as a photoinitiator. Its strong UV-Vis absorption, coupled with a well-defined molecular structure confirmed by NMR and IR spectroscopy, explains its high efficiency in initiating radical polymerization upon UV exposure. The detailed spectroscopic data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, enabling a deeper understanding and more effective utilization of this important photoinitiator. While fluorescence and phosphorescence data are not widely available, the known rapid and efficient α-cleavage from the triplet state suggests these radiative pathways are minor deactivation channels. Further research into the photophysical dynamics of TPO could provide even greater insights into its photoinitiation mechanism.

References

- 1. americas.sartomer.arkema.com [americas.sartomer.arkema.com]

- 2. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. researchgate.net [researchgate.net]

- 5. (2,4,6-Trimethylbenzoyl)diphenylphosphine Oxide Photochemistry. A Direct Time-Resolved Spectroscopic Study of Both Radical Fragments - University of Nottingham Ningbo China [research.nottingham.edu.cn]

UV absorption spectrum and molar absorptivity of TPO.

An In-depth Technical Guide to the UV Absorption Spectrum and Molar Absorptivity of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (TPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as TPO, is a highly efficient Type I photoinitiator used extensively in UV-curable formulations such as inks, coatings, adhesives, and in 3D printing resins.[1][2][3] Its primary function is to absorb ultraviolet (UV) light and subsequently generate free radicals, which initiate the polymerization of monomers and oligomers.[4][5] A thorough understanding of its UV absorption spectrum and molar absorptivity is critical for optimizing curing processes, particularly when matching the photoinitiator's absorption characteristics with the emission spectrum of the UV light source.[5][6] This guide provides a detailed overview of the UV absorption properties of TPO, experimental protocols for its characterization, and a visualization of its photochemical mechanism.

UV Absorption Spectrum and Molar Absorptivity of TPO

TPO exhibits a broad absorption profile in the UV-A and visible light regions, which makes it particularly effective for curing thicker films and pigmented systems.[2][7] Unlike many photoinitiators, TPO's absorption extends into the longer wavelength UV and even the visible light spectrum (around 400 nm), which contributes to its low-yellowing characteristics through a photobleaching effect.[7][8] The absorption maxima (λmax) and molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be influenced by the solvent used.

Quantitative Data Summary

The following table summarizes the key absorption properties of TPO found in the literature.

| Property | Value | Solvent / Conditions | Reference(s) |

| Absorption Peaks (λmax) | ~368 nm | Not specified | [1] |

| 385 nm, 290 nm, 235 nm | Not specified | [9] | |

| 350 - 420 nm (peak ~380-400 nm) | Not specified | [7][8] | |

| Molar Absorptivity (ε) | ~680 M⁻¹ cm⁻¹ at 365 nm | 4 mM aqueous solution (TPO nanoparticles) | [10] |

Note: Molar absorptivity values can vary significantly based on the solvent and specific experimental setup. The absorption spectrum of TPO is known to extend from approximately 250 nm to 420 nm.[2][5]

Experimental Protocol: Measurement of UV-Vis Absorption Spectrum

This section details a general methodology for determining the UV-Vis absorption spectrum and molar absorptivity of TPO.

1. Objective: To measure the absorbance of TPO in a specific solvent over a range of UV and visible wavelengths (typically 200-500 nm) and to calculate the molar absorptivity (ε) at its absorption maxima (λmax).

2. Materials and Equipment:

-

This compound (TPO), high purity

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile)[6][11][12]

-

Dual-beam UV-Vis Spectrophotometer (e.g., Agilent 8453, Perkin Elmer)[6][11]

-

Matched quartz cuvettes (1 cm path length)[11]

-

Analytical balance

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of TPO and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.01 wt%).[11][12] Ensure the TPO is fully dissolved.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and cuvette.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the TPO solution before filling it with the solution. Place the sample cuvette back into the spectrophotometer.

-

Spectral Acquisition: Scan the sample to record the absorbance spectrum. The resulting graph will plot absorbance versus wavelength.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

-

Record the absorbance value (A) at each λmax.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc [6]

-

Where:

-

A is the measured absorbance (dimensionless).

-

ε is the molar absorptivity (L mol⁻¹ cm⁻¹).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the molar concentration of the TPO solution (mol L⁻¹).

-

-

-

Photochemical Mechanism of TPO

TPO is a Norrish Type I photoinitiator, meaning it undergoes a unimolecular bond cleavage (α-cleavage) upon absorption of UV light to directly form two free radicals.[1][4] This process is highly efficient and is the basis for its function in initiating polymerization.[4]

-

Photoexcitation: The TPO molecule absorbs a photon of UV light, transitioning it from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable triplet state.[9]

-

α-Cleavage: From the excited triplet state, the molecule undergoes rapid cleavage of the relatively weak carbon-phosphorous bond.[9]

-

Radical Formation: This cleavage results in the formation of two distinct radical species: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical.[9][13]

-

Polymerization Initiation: Both of these radical species are capable of attacking the double bonds of monomers (e.g., acrylates), thereby initiating the polymerization chain reaction that leads to the curing of the formulation.[1]

The following diagram illustrates the photodissociation pathway of TPO.

Caption: Photodissociation of TPO into free radicals upon UV light absorption.

References

- 1. A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide_Chemicalbook [chemicalbook.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. radtech.org [radtech.org]

- 4. nbinno.com [nbinno.com]

- 5. Principle of photoinitiator TPO [volkskychem.com]

- 6. radtech.org [radtech.org]

- 7. chembk.com [chembk.com]

- 8. wschemicalsbv.com [wschemicalsbv.com]

- 9. cir-safety.org [cir-safety.org]

- 10. researchgate.net [researchgate.net]

- 11. digitallightlab.com [digitallightlab.com]

- 12. radtech2020.com [radtech2020.com]

- 13. (2,4,6-Trimethylbenzoyl)diphenylphosphine Oxide Photochemistry. A Direct Time-Resolved Spectroscopic Study of Both Radical Fragments - University of Nottingham Ningbo China [research.nottingham.edu.cn]

The Photolysis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide: A Technical Guide to Quantum Yield and Reaction Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a highly efficient Type I photoinitiator extensively utilized in photopolymerization processes, with applications ranging from dental composites to 3D printing. Its efficacy is intrinsically linked to the quantum yield of its photolysis, a measure of the efficiency with which absorbed photons are converted into reactive radical species. This technical guide provides an in-depth analysis of the quantum yield of TPO photolysis, detailing the underlying photochemical mechanisms, experimental protocols for its determination, and a summary of reported quantitative data.

Photolysis Mechanism of TPO

Upon absorption of ultraviolet (UV) light, TPO undergoes a rapid and efficient α-cleavage reaction. This process begins with the excitation of the TPO molecule from its ground state (S₀) to an excited singlet state (S₁). Subsequently, the molecule can undergo intersystem crossing to a triplet state (T₁). From this excited triplet state, the crucial C-P bond homolytically cleaves, generating two primary radical species: the 2,4,6-trimethylbenzoyl radical and the diphenylphosphonyl radical.[1][2] These radicals are the active species that initiate polymerization.

The overall photolysis pathway can be visualized as follows:

Quantitative Data on Quantum Yield

The quantum yield (Φ) of TPO photolysis is a critical parameter for optimizing light-curing processes. It is defined as the number of TPO molecules that dissociate for each photon absorbed. The quantum yield of TPO has been reported to be high, indicating an efficient conversion of light energy into radical generating species. Below is a summary of reported quantum yields under various experimental conditions.

| Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |

| 347 | Benzene | 0.5 - 0.7 | [3] |

| 347 | Methanol | 0.6 - 0.7 | [4] |

| 347 | Dichloromethane | 0.5 - 0.7 | [3] |

| 347 | Toluene | 0.6 - 0.7 | [4] |

It is important to note that the quantum yield can be influenced by several factors, including the excitation wavelength, the solvent environment, and the presence of other chemical species that may quench the excited state.

Experimental Protocols for Quantum Yield Determination

The determination of the quantum yield of TPO photolysis can be accomplished through several well-established experimental techniques. The two most common methods are Laser Flash Photolysis (LFP) and UV-Vis Spectroscopy.

Laser Flash Photolysis (LFP)

LFP is a powerful technique for studying the transient species and rapid reaction kinetics in photochemical processes.

Experimental Workflow:

Methodology:

-

Sample Preparation: A dilute solution of TPO in the solvent of interest is prepared. To prevent quenching of the excited states by oxygen, the solution is thoroughly deoxygenated, typically by bubbling with an inert gas like argon.

-

Instrumentation: The core of the LFP setup consists of a high-energy pulsed laser for excitation and a continuous wave lamp as a probe beam, oriented perpendicularly to the excitation beam. A monochromator and a detector (e.g., a photomultiplier tube) are used to measure the change in absorbance of the sample at specific wavelengths as a function of time after the laser pulse.

-

Data Acquisition: The sample is excited by a short laser pulse (e.g., at 347 nm). The transient absorption of the generated radicals is monitored by the probe beam. The diphenylphosphonyl radical, for instance, has a characteristic absorption in the 300-350 nm region.[1]

-

Data Analysis: The quantum yield is typically determined by a comparative method, using a well-characterized actinometer (a chemical system with a known quantum yield) under identical experimental conditions. The transient absorbance signal of the TPO sample is compared to that of the actinometer to calculate the quantum yield of TPO photolysis.

UV-Vis Spectroscopy

Steady-state UV-Vis spectroscopy offers a more accessible method for determining the quantum yield of photolysis by monitoring the disappearance of the photoinitiator over time.

Experimental Workflow:

Methodology:

-

Sample Preparation: Solutions of TPO and a chemical actinometer (e.g., ferrioxalate) of known concentration are prepared in a suitable solvent.

-

Instrumentation: A UV-Vis spectrophotometer and a stable, monochromatic light source (e.g., a lamp with a bandpass filter or a laser) are required. The sample is placed in a quartz cuvette inside the spectrophotometer.

-

Data Acquisition: The initial absorbance of the TPO solution is measured at a wavelength where TPO absorbs strongly (e.g., around its absorption maximum of ~380 nm). The solution is then irradiated with the monochromatic light source for a specific period. The UV-Vis spectrum is recorded again. This process is repeated for several time intervals. The same procedure is carried out for the actinometer solution.

-

Data Analysis: The rate of disappearance of TPO is determined by plotting the change in its absorbance over time. The number of photons absorbed by the solution is determined from the photolysis of the actinometer. The quantum yield of TPO photolysis is then calculated using the following equation:

ΦTPO = (Rate of TPO disappearance) / (Rate of photon absorption)

Conclusion

The high quantum yield of this compound photolysis, typically in the range of 0.5 to 0.7, underscores its effectiveness as a photoinitiator. The primary photochemical event is a rapid α-cleavage from the triplet excited state, leading to the efficient generation of polymerizing radicals. The experimental determination of this quantum yield, crucial for the optimization of photocuring applications, can be reliably performed using techniques such as laser flash photolysis and UV-Vis spectroscopy. This guide provides the foundational knowledge for researchers and professionals to understand and quantify the photolytic efficiency of this important industrial chemical.

References

- 1. (2,4,6-Trimethylbenzoyl)diphenylphosphine Oxide Photochemistry. A Direct Time-Resolved Spectroscopic Study of Both Radical Fragments - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 2. Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. afinitica.com [afinitica.com]

An In-depth Technical Guide to the Norrish Type I Cleavage Mechanism of TPO Photoinitiator

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a highly efficient and widely utilized Type I photoinitiator, critical in photopolymerization processes such as UV-curing for coatings, inks, adhesives, and in the fabrication of biomedical devices.[1][2][3][4] Its efficacy stems from a rapid and efficient photochemical cleavage mechanism known as the Norrish Type I reaction. Upon absorption of UV radiation, the TPO molecule undergoes homolytic cleavage of the carbon-phosphorus (C-P) bond, generating two distinct and highly reactive free radical species.[1][5][6] This guide provides a comprehensive examination of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes for researchers and professionals in the field.

The Norrish Type I Cleavage Mechanism

The fundamental photochemical process governing TPO's function is the Norrish Type I reaction. This reaction class involves the photochemical cleavage of the α-carbon bond adjacent to a carbonyl group in aldehydes and ketones upon excitation.[7][8] In the case of TPO, an acylphosphine oxide, the process is analogous and exceptionally efficient.

The mechanism proceeds as follows:

-

Photoexcitation: The TPO molecule absorbs a photon of UV light, typically in the 350-420 nm range, transitioning from its ground state (S₀) to an excited singlet state (S₁).[3][9][10]

-

α-Cleavage: From the excited state, the molecule undergoes a rapid and efficient homolytic cleavage of the relatively weak bond between the carbonyl carbon and the phosphorus atom.[1][5]

-

Radical Generation: This cleavage event results in the formation of two distinct free radicals: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical .[1][11]

-

Initiation of Polymerization: Both generated radical species are highly reactive and can readily attack the double bonds of monomers (e.g., acrylates), thereby initiating the polymerization chain reaction.[1][7]

The high quantum efficiency of this cleavage process and the reactivity of the resulting radicals make TPO a preferred initiator, especially for pigmented systems and thick coatings, due to its significant photobleaching properties and depth-cure capabilities.[2][3]

Caption: Norrish Type I cleavage of TPO into two radical species.

Quantitative Data and Physicochemical Properties

The performance of TPO as a photoinitiator is defined by its physicochemical properties. A summary of key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][12] |

| CAS Number | 75980-60-8 | [1] |

| Molecular Formula | C₂₂H₂₁O₂P | [1][12] |

| Molecular Weight | 348.37 g/mol | [1][12] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 91.0 - 95.0 °C | [1] |

| Max. Absorption (λₘₐₓ) | ~368 nm, with a broad absorption extending to ~420 nm | [3][4][13] |

| Quantum Yield (Φ) | Acylphosphine oxides typically have high quantum yields (>0.2). A TPO derivative (TPO-X) was measured at 0.60 ± 0.05. | [2][6] |

| Radical Reactivity | Rate constants for reactions with scavengers are in the 10⁷ - 10⁸ M⁻¹s⁻¹ range. | [11] |

| Solubility | Soluble in common organic solvents like methanol. | [1] |

Experimental Protocols for Mechanism Elucidation

The study of the TPO cleavage mechanism and the resulting radicals involves several key spectroscopic and analytical techniques. Detailed methodologies for these experiments are outlined below.

Steady-State Photolysis

Objective: To monitor the photochemical degradation of TPO upon continuous irradiation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of TPO (e.g., 0.2 mM) in a suitable, UV-transparent solvent such as dichloromethane (DCM) or acetonitrile.[9]

-

Apparatus: Use a quartz cuvette placed within a temperature-controlled sample holder of a UV-Visible spectrophotometer.

-

Irradiation: Irradiate the sample continuously using a light source with a wavelength relevant to TPO's absorption spectrum, such as a 385 nm LED lamp (e.g., 100 mW cm⁻²).[9]

-

Data Acquisition: Record the full UV-Vis absorption spectrum of the solution at regular time intervals during irradiation.

-

Analysis: Observe the decrease in the characteristic absorption peaks of TPO (350-420 nm) over time.[9] The absence of new peaks in this region indicates that the photoproducts do not absorb significantly at these wavelengths, which is characteristic of TPO's photobleaching.[9] The rate of disappearance can be used to estimate the photolysis quantum yield.

Laser Flash Photolysis (LFP) / Transient Absorption Spectroscopy

Objective: To detect and characterize the short-lived radical intermediates generated from TPO cleavage.

Methodology:

-

Sample Preparation: Prepare a solution of TPO in a degassed solvent (e.g., n-heptane or dichloromethane) within a quartz LFP cell.[11]

-

Apparatus: Utilize a standard LFP setup, which consists of a high-energy pulsed laser (the "pump," e.g., Nd:YAG at 355 nm) and a continuous probe light source (e.g., a Xenon lamp) oriented perpendicularly.[2] The probe beam passes through the sample to a monochromator and detector (e.g., a photomultiplier tube).

-

Excitation: Excite the sample with a short laser pulse (nanosecond or picosecond duration).

-

Data Acquisition: Monitor the change in absorbance of the probe light at a specific wavelength as a function of time after the laser pulse. By varying the wavelength, a time-resolved spectrum of the transient species can be constructed.

-

Analysis: The diphenylphosphinoyl radical is readily detected by its strong UV absorption in the 300–350 nm region.[11] The decay kinetics of this and other transient signals provide information about the radicals' lifetimes and reactivity.

Electron Spin Resonance (ESR) Spin-Trapping

Objective: To unambiguously identify the free radicals produced during photolysis.

Methodology:

-

Sample Preparation: Prepare a solution of TPO (e.g., 0.5 mM) in a suitable solvent like tert-butylbenzene. Add a spin-trapping agent, such as Phenyl-N-tert-butylnitrone (PBN).[9] Purge the sample with an inert gas (e.g., nitrogen) for several minutes to remove oxygen, which can quench the radicals.

-

Apparatus: Place the prepared sample in a quartz ESR tube inside the cavity of an X-band ESR spectrometer.

-

Irradiation: Irradiate the sample directly within the ESR cavity using a focused light source (e.g., LED @ 385 nm).[9]

-

Data Acquisition: Record the ESR spectrum during irradiation.

-

Analysis: The highly reactive primary radicals (benzoyl and phosphinoyl) will add to the PBN spin trap, forming more persistent nitroxide radical adducts. The resulting ESR spectrum, characterized by its specific hyperfine coupling constants, allows for the identification and characterization of the initially formed radicals.[9]

Caption: Workflow for the experimental investigation of TPO.

Conclusion

The Norrish Type I cleavage of the TPO photoinitiator is a cornerstone of modern photopolymerization technology. The process is characterized by the efficient absorption of UV radiation followed by a rapid C-P bond scission, yielding two distinct radical species—2,4,6-trimethylbenzoyl and diphenylphosphinoyl—both of which effectively initiate polymerization. Understanding the quantum efficiency, the absorption characteristics, and the nature of the transient intermediates, as elucidated by techniques like laser flash photolysis and ESR spectroscopy, is paramount for scientists and developers. This knowledge enables the precise control and optimization of curing processes, leading to the development of advanced materials with tailored properties for a multitude of high-performance applications.

References

- 1. nbinno.com [nbinno.com]

- 2. radtech.org [radtech.org]

- 3. CN103880882A - Preparation method of photoinitiator TPO - Google Patents [patents.google.com]

- 4. A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norrish reaction - Wikipedia [en.wikipedia.org]

- 8. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]

- 9. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 11. (2,4,6-Trimethylbenzoyl)diphenylphosphine Oxide Photochemistry. A Direct Time-Resolved Spectroscopic Study of Both Radical Fragments - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

Solubility Profile of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (TPO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a widely used Type I photoinitiator. Understanding the solubility of TPO in various organic solvents and monomers is critical for formulating efficient photopolymerizable systems in diverse applications, including advanced materials, coatings, and 3D printing. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the photoinitiation mechanism.

Quantitative Solubility of TPO

The solubility of TPO has been determined in a range of common organic solvents and acrylate monomers. The following tables summarize the available quantitative data to facilitate comparison and formulation development.

Table 1: Solubility of TPO in Organic Solvents

| Organic Solvent | Chemical Class | Solubility ( g/100 mL) at 20°C |

| Acetone | Ketone | 50[1] |

| Toluene | Aromatic Hydrocarbon | >50[1] |

| Dichloromethane | Halogenated Hydrocarbon | Readily Soluble[2] |

| n-Butylacetate | Ester | Readily Soluble[2] |

| Methanol | Alcohol | Soluble[3][4] |

Table 2: Solubility of TPO in Acrylate Monomers

| Monomer | Abbreviation | Solubility ( g/100 mL) at 20°C |

| 1,6-Hexanediol diacrylate | HDDA | 22[1] |

| Tri(propylene glycol) diacrylate | TPGDA | 16[1] |

| Trimethylolpropane triacrylate | TMPTA | 14[1] |

| Styrene | - | Readily Soluble[2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following are detailed methodologies for two common techniques used to quantify the solubility of photoinitiators like TPO.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound (TPO) powder

-

Selected organic solvent or monomer

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of TPO powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the mixture to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the TPO (e.g., 50-60°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved TPO is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility is then calculated and expressed in grams per 100 mL of solvent.

-

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a sensitive and accurate method for determining the concentration of a UV-absorbing solute, such as TPO, in a solution. This method relies on Beer-Lambert's law.

Materials:

-

This compound (TPO) powder

-

Selected organic solvent or monomer (must be transparent in the UV-Vis region of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of TPO in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for TPO (around 380 nm).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the slope will be the molar absorptivity.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of TPO at a constant temperature.

-

-

Sample Analysis:

-

Take a precise aliquot of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of TPO in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Photoinitiation Mechanism of TPO

TPO is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV light to generate free radicals. This process, known as α-cleavage, is highly efficient and is the basis for its function in initiating polymerization.[2][5]

Upon exposure to UV radiation (typically in the 350-420 nm range), the TPO molecule is excited to a higher energy state.[5] This excited state is unstable and rapidly undergoes cleavage of the carbon-phosphorus bond, yielding two distinct free radicals: a benzoyl radical and a phosphinoyl radical.[5] Both of these radical species are capable of initiating the polymerization of unsaturated monomers, such as acrylates and methacrylates.

The following diagram illustrates the photo-cleavage of TPO into its respective radical fragments.

The subsequent step in the overall process is the initiation of polymerization, where the generated free radicals react with monomer units. This is followed by propagation and termination steps to form the final polymer network.

The workflow for TPO-initiated free radical polymerization is depicted below.

References

A Technical Guide to the Thermal Stability and Shelf Life of Lyophilized Thrombopoietin (TPO)

Introduction

Thrombopoietin (TPO) is a glycoprotein hormone and the primary physiological regulator of platelet production, making it a critical biotherapeutic for the treatment of thrombocytopenia. Produced predominantly by the liver and kidneys, TPO stimulates the proliferation and differentiation of megakaryocyte progenitors by binding to the c-Mpl receptor.[1] To ensure its therapeutic efficacy and safety, TPO is commonly formulated as a lyophilized (freeze-dried) powder. This form enhances stability by removing water, which in turn minimizes hydrolytic degradation pathways and inhibits microbial growth.[2]

This technical guide provides an in-depth analysis of the factors influencing the thermal stability and shelf life of TPO powder. It outlines the primary degradation pathways, presents typical stability data, and details the experimental protocols necessary for a comprehensive stability assessment.

TPO Signaling and Biological Activity

The stability of TPO is intrinsically linked to its ability to initiate a specific signaling cascade upon binding to its receptor, c-Mpl. Preserving the three-dimensional structure of TPO is paramount to maintaining this biological function.

Upon binding, TPO induces the homodimerization of the c-Mpl receptor, which activates associated Janus kinase 2 (JAK2) molecules.[3] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for various signaling proteins. This initiates several critical downstream pathways:

-

JAK/STAT Pathway: Primarily responsible for promoting cell survival and proliferation.

-

PI3K/AKT Pathway: Plays a key role in cell cycle progression and inhibiting apoptosis.[3]

-

MAPK/ERK Pathway: Involved in the proliferation and differentiation of megakaryocytes.[3][4]

Any degradation of the TPO protein, whether physical or chemical, can compromise its ability to bind c-Mpl and activate these pathways, leading to a partial or total loss of therapeutic activity.

Degradation Pathways for Lyophilized TPO

As a lyophilized powder, TPO is significantly more stable than in its aqueous state. However, it remains susceptible to degradation over time, primarily driven by elevated temperature, residual moisture, and exposure to oxygen.

Key Degradation Pathways:

-

Physical Degradation:

-

Aggregation: The formation of soluble and insoluble protein oligomers and larger aggregates. This is a primary degradation pathway for lyophilized proteins and can be accelerated by temperature stress and moisture. Aggregation can reduce bioactivity and increase the risk of immunogenicity.

-

Denaturation: Disruption of the protein's tertiary and secondary structure, leading to loss of function.

-

-

Chemical Degradation:

-

Oxidation: Cysteine and methionine residues are particularly susceptible to oxidation, which can be initiated by exposure to oxygen and accelerated by heat.[5] This can alter protein structure and function.

-

Deamidation: The hydrolysis of the side chain amide group on asparagine and glutamine residues. This process is highly dependent on residual moisture content and the local protein structure.

-

Hydrolysis: Cleavage of the peptide backbone, typically at aspartic acid residues. This is a slower process in lyophilized powders but can become significant if moisture content is not controlled.

-

Thermal Stability and Shelf-Life Data

Disclaimer: The following data is illustrative for a typical lyophilized therapeutic protein and does not represent specific data for any commercial TPO product. Quantitative stability data for biopharmaceuticals is proprietary. These tables are provided to demonstrate standard data presentation in stability studies.

Table 1: Illustrative Accelerated Stability Data for Lyophilized TPO

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

| Time Point | Appearance | % Monomer (by SEC-HPLC) | % Soluble Aggregates (by SEC-HPLC) | Relative Potency (Bioassay) |

| Initial | White, crystalline cake | 99.5% | 0.5% | 100% |

| 1 Month | White, crystalline cake | 98.9% | 1.1% | 98% |

| 3 Months | White, crystalline cake | 97.2% | 2.8% | 91% |

| 6 Months | White, crystalline cake | 95.1% | 4.9% | 82% |

Table 2: Recommended Storage Conditions and Shelf Life

| Parameter | Recommendation | Justification |

| Storage Temperature | -20°C or below | Minimizes molecular mobility and slows the rate of all physical and chemical degradation pathways.[5][6][7] |

| Shelf Life | 24-36 months (at -20°C) | Based on real-time stability studies showing the product meets all specifications for identity, purity, and potency. |

| Shipping | Ambient temperature | Short excursions to ambient temperatures typically do not impact product quality for lyophilized materials.[6][7] |

| Post-Reconstitution | Use immediately (or store at 2-8°C for <24h) | In solution, TPO is susceptible to rapid degradation. Aliquoting and freezing at -20°C or below is recommended for longer storage. |

Experimental Protocols for Stability Assessment

A comprehensive stability program for lyophilized TPO involves a suite of analytical methods to monitor physical, chemical, and biological attributes over time.

Protocol: Accelerated Stability Study Design

-

Objective: To predict the long-term stability and shelf life of lyophilized TPO by subjecting it to elevated temperature and humidity.

-

Materials: Lyophilized TPO vials, calibrated stability chambers.

-

Procedure:

-

Place a sufficient number of TPO vials into stability chambers set to ICH-recommended accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Place a corresponding set of vials in the recommended long-term storage condition (-20°C).

-

Establish a pull schedule (e.g., Initial, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; Initial, 1, 3, 6 months for accelerated).

-

At each time point, pull a minimum of three vials from each condition.

-

Allow vials to equilibrate to room temperature before opening.

-

Perform a full panel of analytical tests as described below.

-

Analyze data for trends in degradation. The Arrhenius equation can be used as an empirical tool to model the temperature dependence of degradation and predict shelf life.[8]

-

Protocol: Quantification of Aggregates by Size-Exclusion HPLC (SEC-HPLC)

-

Objective: To separate and quantify TPO monomer from soluble aggregates based on hydrodynamic radius.

-

Instrumentation: HPLC system with a UV detector (280 nm or 214 nm).

-

Column: SEC column suitable for proteins of TPO's molecular weight (e.g., TSKgel G3000SWxl).

-

Mobile Phase: Isocratic elution with a neutral pH buffer containing salt to minimize non-specific interactions (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

-

Procedure:

-

Reconstitute lyophilized TPO to a known concentration (e.g., 1 mg/mL).

-

Equilibrate the SEC column with mobile phase at a constant flow rate (e.g., 0.5 mL/min).

-

Inject a defined volume (e.g., 20 µL) of the reconstituted TPO sample.

-

Monitor the elution profile at 280 nm. The TPO monomer will elute as the main peak, with higher-order aggregates eluting earlier.

-

Integrate the peak areas to calculate the percentage of monomer and aggregates.

-

Protocol: Assessment of Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

-

Objective: To separate TPO from its degradation products, such as oxidized or deamidated forms, based on hydrophobicity.[9]

-

Instrumentation: HPLC system with a UV detector (214 nm).

-

Column: C4 or C8 reversed-phase column with a wide pore size (≥300 Å).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

-

Procedure:

-

Reconstitute lyophilized TPO to a known concentration.

-

Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

-

Inject the sample.

-

Elute the protein using a linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes).

-

Monitor the chromatogram at 214 nm. Oxidized or deamidated forms of TPO will typically elute slightly earlier or later than the main peak.

-

Calculate the purity by dividing the main peak area by the total peak area.

-

Protocol: TPO Bioactivity Assay (MO7e Cell Proliferation)

-

Objective: To quantify the biological activity (potency) of TPO by measuring its ability to stimulate the proliferation of a TPO-dependent cell line.[6]

-

Materials:

-

MO7e human megakaryoblastic leukemia cell line.

-

Growth medium (e.g., RPMI-1640 with 10% FBS, 2mM L-glutamine, and 10 ng/mL GM-CSF).

-

Assay medium (growth medium without GM-CSF).

-

TPO reference standard and test samples.

-

Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or MTS).

-

96-well flat-bottom tissue culture plates.

-

-